2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(3-Bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on a purine scaffold. The presence of these halogens can influence the compound’s reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized via a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Bromophenyl Introduction: The 3-bromophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated purine intermediate in the presence of a palladium catalyst.
Dichlorophenyl Introduction: The 3,4-dichlorophenyl group can be added using a similar Suzuki coupling reaction, ensuring the correct positioning of the chlorine atoms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce hydroxylated purine derivatives. Substitution reactions can result in a variety of functionalized purine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes or receptors, can be exploited to design new therapeutic agents.
Medicine
Medicinally, the compound could be investigated for its potential to treat various diseases. Its structural features suggest it might have activity against certain types of cancer or infectious diseases, although this would require extensive biological testing.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its halogenated structure might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes involved in DNA replication or repair, given the purine core’s similarity to nucleotides. The bromine and chlorine atoms might enhance binding affinity or selectivity for these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-N-(3,4-dichlorophenyl)-4-quinolinecarboxamide: This compound shares the bromophenyl and dichlorophenyl groups but has a quinoline core instead of a purine core.
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide: This compound features a triazole ring and a different arrangement of the bromophenyl and dichlorophenyl groups.
Uniqueness
The uniqueness of 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its purine core, which is a fundamental structure in many biological molecules. This core, combined with the specific halogen substituents, gives the compound distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBTNQCCRFCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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